
Ethyl linoleate-13C18
Descripción
Role of Carbon-13 (13C) Isotopes as Metabolic Probes
Among the various stable isotopes used in metabolic research, Carbon-13 (13C) holds a prominent position. Carbon is the backbone of most biological molecules, making 13C an ideal tracer for a wide array of metabolic pathways. isotope.com 13C is a naturally occurring stable isotope of carbon, but its natural abundance is only about 1.1%. radiopaedia.org In tracer studies, molecules are synthesized with a much higher enrichment of 13C at specific atomic positions. radiopaedia.org
When a 13C-labeled substrate, such as glucose or a fatty acid, is introduced into a biological system, the 13C atoms are incorporated into downstream metabolites as the substrate is processed. nih.govnih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the 13C enrichment in these metabolites. nih.gov This allows researchers to map the flow of carbon through central metabolic routes like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. creative-proteomics.comnih.gov
The strategic placement of the 13C label within a precursor molecule can provide highly specific information about particular enzymatic reactions and pathway activities. isotope.comnih.gov For example, the use of [1,2-¹³C₂]glucose can offer precise estimations of flux through the pentose phosphate pathway. nih.gov This level of detail is invaluable for understanding how metabolic networks are regulated and how they are rewired in different physiological or pathological states, such as cancer. mdpi.comnih.gov
Overview of Ethyl Linoleate-13C18 as a Research Tool
This compound is a stable isotope-labeled version of ethyl linoleate, where all 18 carbon atoms of the linoleate molecule are replaced with the 13C isotope. medchemexpress.comisotope.com Ethyl linoleate itself is an ethyl ester of the essential omega-6 fatty acid, linoleic acid. ebi.ac.uk Fatty acid ethyl esters (FAEEs) are formed in the body through the non-oxidative metabolism of ethanol, where ethanol is conjugated to free fatty acids. nih.gov
As a research tool, this compound serves as a tracer to investigate the metabolism of fatty acids and FAEEs. medchemexpress.comckisotopes.com By introducing this labeled compound, scientists can track its absorption, distribution, and subsequent metabolic transformations within various tissues and organs. nih.gov For instance, studies using radiolabeled ethyl linoleate have shown its rapid disappearance from plasma and its distribution primarily to the liver and lungs. nih.gov A significant portion of the compound is hydrolyzed to linoleic acid and ethanol. nih.gov
The use of the stable isotope 13C in this compound allows for safe and detailed metabolic studies without the complications of radioactivity. ckisotopes.com This is particularly important for in vivo studies in humans. The 13C labeling enables researchers to use mass spectrometry to differentiate the tracer and its metabolic products from the endogenous, unlabeled molecules, providing precise quantification of metabolic fluxes. ckisotopes.com This makes this compound a valuable tool in lipidomics and metabolomics research, helping to unravel the complex roles of fatty acids in health and disease. isotope.com It can be used to study processes like the development of atherosclerotic lesions and the expression of inflammatory mediators, where ethyl linoleate has been shown to have an inhibitory effect. medchemexpress.commedchemexpress.eu
Interactive Data Tables
Below are interactive data tables summarizing key information about the compounds mentioned in this article.
Table 1: Properties of this compound
Property | Value |
---|---|
Synonyms | Linoleic Acid-13C18 ethyl ester; Mandenol-13C18 |
Molecular Formula | ¹³C₁₈H₃₂O₂ |
Molecular Weight | 326.37 |
Isotopic Enrichment | 98% |
Chemical Purity | 95% |
| Primary Research Areas | Lipidomics, Metabolism, Metabolomics |
This data is compiled from multiple sources for research reference purposes. medchemexpress.comisotope.comeurisotop.com
Table 2: Common Stable Isotopes in Metabolic Research
Isotope | Natural Abundance (%) | Common Applications |
---|---|---|
Carbon-13 (¹³C) | 1.1 | Tracing carbon backbone in glycolysis, TCA cycle, fatty acid synthesis |
Nitrogen-15 (¹⁵N) | 0.37 | Amino acid and nucleotide metabolism, protein synthesis |
Deuterium (²H) | 0.015 | Tracing water metabolism, fatty acid and steroid synthesis |
| Oxygen-18 (¹⁸O) | 0.20 | Studying metabolic rates and water balance |
This table provides a general overview of common stable isotopes and their applications in metabolic research. mdpi.comfiveable.mesilantes.com
Propiedades
IUPAC Name |
ethyl (9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i1+1,3+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOOAYVCKXGMF-CEXBWJPNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of Ethyl Linoleate-13c18 for Research Applications
Chemical Synthesis Pathways for Site-Specifically Labeled Linoleic Acid Precursors
The synthesis of site-specifically labeled linoleic acid, a precursor for ethyl linoleate-13C18, allows for the introduction of ¹³C atoms at specific positions within the fatty acid chain. This targeted labeling is crucial for mechanistic studies of enzymes like lipoxygenases, which catalyze the oxidation of linoleic acid. researchgate.netnih.gov
One reported synthetic strategy for creating site-specifically ¹³C-labeled linoleic acid substrates involves the Corey-Fuchs reaction. researchgate.net This method facilitates the conversion of a formyl group to a terminal ¹³C-labeled alkyne, utilizing ¹³C-labeled carbon tetrabromide as the source of the isotope. researchgate.net This approach has been shown to be more efficient by reducing the number of synthetic steps compared to previous methods. researchgate.net
Other chemical synthesis methods for preparing ¹³C-labeled fatty acids have also been described. For instance, the synthesis of [3-¹³C]tetradecanoic acid was achieved through the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane, followed by saponification and decarboxylation. nih.gov Another approach introduced a ¹³C label at the carbonyl carbon by treating 1-bromotridecane with K¹³CN, followed by hydrolysis of the resulting nitrile. nih.gov These general strategies can be adapted for the synthesis of site-specifically labeled linoleic acid by choosing the appropriate starting materials and ¹³C-labeled reagents. The synthesis of combinatorially-labeled linoleic acid at vinylic positions has also been reported for use as substrates for lipoxygenases. nih.gov
Production Methodologies for Uniformly Labeled this compound (U-13C18)
Uniformly labeled this compound (U-13C18), where all carbon atoms are ¹³C, is often produced through biosynthetic methods. google.com This typically involves culturing microorganisms capable of producing polyunsaturated fatty acids (PUFAs) on a medium containing a uniformly ¹³C-labeled carbon source, such as [U-¹³C]glucose. google.comnih.gov
For example, the arachidonic acid-producing fungus Mortierella alpina has been successfully used to produce various ¹³C-labeled PUFAs, including linoleic acid. nih.gov When grown on [U-¹³C]glucose, a significant portion of the resulting PUFA molecules were fully labeled with ¹³C. nih.gov The percentage of ¹³C in the total carbon atoms of the PUFAs was found to be in the range of 78-83%. nih.gov
Another approach involves feeding organisms with other ¹³C-labeled precursors. Isotope tracing analyses in gastric cancer cells have utilized [U-¹³C18] linoleic acid to study its metabolism into other fatty acids. pnas.org Similarly, studies in HepG2 cells have used [U-¹³C18]stearic acid as a tracer to investigate fatty acid metabolism. d-nb.infonih.gov The resulting uniformly labeled linoleic acid can then be esterified to produce this compound.
Analytical Assessment of Isotopic Enrichment and Purity for Tracer Applications
The utility of this compound as a tracer is critically dependent on its isotopic enrichment and chemical purity. Several analytical techniques are employed to assess these parameters.
Mass Spectrometry (MS) is the primary tool for determining isotopic enrichment. nih.govmdpi.com By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the degree of ¹³C incorporation can be precisely quantified. nih.govresearchgate.net High-resolution mass spectrometry is particularly useful for resolving complex isotopic patterns and distinguishing labeled from unlabeled species. nih.govmdpi.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate the labeled ethyl linoleate from other components in a sample before MS analysis. oup.comresearchgate.netsoton.ac.uk
Data on Isotopic Enrichment and Purity:
Analytical Technique | Parameter Measured | Typical Findings | Reference |
Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Enrichment of Fatty Acid Fragments | Can quantitatively estimate fluxes through metabolic networks based on ¹³C incorporation. researchgate.net | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) | Isotopic Enrichment of Lipids | Allows for the quantification of labeled lipids synthesized from ¹³C-labeled fatty acid precursors. oup.comnih.gov | oup.comnih.gov |
High-Resolution Mass Spectrometry | Complex Labeling Patterns | Provides detailed information for calculating the enrichment of various isotopic states of all detected lipids. nih.govmdpi.com | nih.govmdpi.com |
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | ¹³C Enrichment in Individual Fatty Acids | Enables precise determination of ¹³C abundance in specific fatty acids. soton.ac.uk | soton.ac.uk |
The chemical purity of this compound is typically assessed using chromatographic methods like Gas Chromatography (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatography (HPLC) . nih.gov These techniques separate the compound of interest from any impurities, allowing for their quantification. Commercially available standards for this compound often specify a chemical purity of 95% or higher. isotope.comgreyhoundchrom.com
Methodologies for Tracing Ethyl Linoleate-13c18 Metabolism
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) is a cornerstone technology in the analysis of isotopically labeled compounds. It measures the mass-to-charge ratio of ions, allowing for the precise differentiation and quantification of molecules based on their isotopic content. When coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and specificity for tracking the metabolic conversion of ethyl linoleate-13C18 into various downstream products.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. researchgate.netsigmaaldrich.com To make fatty acids amenable to GC analysis, they are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters. sigmaaldrich.comresearchgate.net In the context of this compound studies, the ethyl ester form is already suitable for GC analysis, though transesterification to FAMEs is a common practice for analyzing the total fatty acid pool. researchgate.net
GC-MS analysis allows for the separation of different fatty acid esters based on their chain length and degree of unsaturation. The subsequent mass analysis can then determine the isotopic enrichment of each separated fatty acid, revealing the extent to which the ¹³C label from ethyl linoleoleate-13C18 has been incorporated into other fatty acids. researchgate.net This provides insights into pathways such as elongation and desaturation.
Analytical Step | Description | Information Gained |
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Sample Preparation | Lipid extraction followed by derivatization (e.g., to FAMEs) to increase volatility. sigmaaldrich.com | Conversion of non-volatile lipids into forms suitable for GC analysis. |
Gas Chromatography (GC) | Separation of fatty acid esters based on their physicochemical properties (e.g., boiling point, polarity). researchgate.net | Isolation of individual fatty acid metabolites. |
Mass Spectrometry (MS) | Detection and quantification of the mass-to-charge ratio of the eluting compounds, distinguishing between ¹²C and ¹³C-containing molecules. researchgate.net | Determination of ¹³C enrichment in precursor and product fatty acids. |
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become an indispensable tool for comprehensive lipidomics and metabolomics. rsc.orgspectroscopyonline.com Unlike GC-MS, LC-MS is well-suited for the analysis of a broader range of lipids in their native form, including more polar and non-volatile species, often without the need for derivatization. nih.gov This technique offers high sensitivity and resolving power, making it ideal for tracking the incorporation of the ¹³C label from this compound into a wide array of lipid classes. rsc.org
The use of ¹³C-labeled internal standards, similar in principle to this compound, can correct for variations during sample preparation and analysis, leading to more accurate quantification of lipid species. rsc.org By monitoring the appearance of the ¹³C label in different lipid molecules over time, researchers can map the metabolic flux through various lipid metabolic pathways. rsc.org
High-resolution mass spectrometry (HRMS) is critical for the detailed analysis of ¹³C-labeled lipids due to the complexity of their isotopic patterns. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. nih.gov For a lipid like linoleic acid with 18 carbon atoms, there can be a wide distribution of isotopologues (M+0, M+1, M+2, etc.) depending on the number of ¹³C atoms incorporated. HRMS provides the mass accuracy and resolving power necessary to distinguish these different isotopologues from other co-eluting lipid species and adducts that can form during ionization. nih.govnih.gov This capability allows for the precise calculation of ¹³C enrichment for individual lipid species, providing a detailed picture of lipid synthesis and remodeling. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by enabling the fragmentation of selected ions. mdpi.com In the context of tracing this compound metabolism, MS/MS can be used to determine the location of the ¹³C label within a metabolite. mdpi.comsemanticscholar.org By analyzing the fragment ions, researchers can distinguish, for example, whether the ¹³C is located in the fatty acyl chain or the glycerol backbone of a triglyceride. nih.gov This level of detail is crucial for understanding the specific enzymatic reactions and metabolic pathways involved in the transformation of the parent tracer molecule.
Technique | Primary Function | Key Research Finding Enabled |
---|---|---|
LC-MS/MS | Comprehensive profiling of a wide range of lipid classes in their native form. rsc.orgnih.gov | Mapping the metabolic flux of ¹³C from ethyl linoleate into diverse lipid species. |
High-Resolution MS (HRMS) | Resolving complex isotopic patterns and differentiating between isotopologues. nih.govnih.gov | Accurate calculation of ¹³C enrichment in individual lipid molecules. |
Tandem MS (MS/MS) | Fragmenting ions to determine the position of the isotopic label within a molecule. mdpi.comsemanticscholar.org | Elucidation of specific metabolic reactions and pathway steps. |
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a highly precise technique for measuring the abundance of carbon isotopes in specific compounds. nih.gov In this method, compounds eluting from the GC column are combusted to CO₂, and the isotope ratio (¹³C/¹²C) of the resulting gas is measured by an isotope ratio mass spectrometer. fao.orgnih.gov GC-C-IRMS offers exceptional precision for determining small changes in isotopic enrichment, making it well-suited for studies where the incorporation of the ¹³C label is low. nih.govthermofisher.com It has been successfully used to track the metabolism of ¹³C-labeled polyunsaturated fatty acids, providing quantitative data on their conversion and oxidation. nih.govcdnsciencepub.com
Tandem Mass Spectrometry for Positional Isotopic Label Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. While MS techniques excel at identifying and quantifying isotopologues based on mass, ¹³C-NMR spectroscopy has the unique ability to determine the exact position of the ¹³C label within a molecule. cdnsciencepub.com This provides complementary information to mass spectrometry. cdnsciencepub.com
By analyzing the ¹³C-NMR spectrum, researchers can identify which specific carbon atoms in a metabolite have become enriched with ¹³C. researchgate.netajol.info This positional information is invaluable for deciphering complex metabolic pathways. For instance, it can reveal how the carbon backbone of this compound is broken down and re-incorporated into other molecules. Although NMR is generally less sensitive than MS, its ability to provide detailed positional isotopomer information makes it an indispensable tool in metabolic research. nih.govnih.gov
13C NMR Spectroscopy for Direct Observation of Carbon Flow
Utilization of Isotopic Internal Standards for Quantitative Accuracy
For accurate quantification of the metabolites of Ethyl linoleate-¹³C₁₈, the use of internal standards is indispensable. researchgate.net An internal standard is a compound that is chemically similar to the analyte of interest but is isotopically distinct, for example, a deuterated version of the fatty acid.
The internal standard is added to the sample at a known concentration at the earliest stage of sample preparation. It goes through all the extraction, fractionation, and derivatization steps alongside the target analyte. By comparing the signal of the analyte to the signal of the internal standard, any variations or losses during sample processing can be corrected for, leading to highly accurate and precise quantification. This approach is critical for obtaining reliable data on the kinetics of metabolic processes.
Detailed Research Findings
Studies utilizing ¹³C-labeled linoleic acid have provided valuable insights into its metabolism. For instance, a comparative study on the catabolism of ¹³C-labeled ethyl linoleate and its hydroperoxide in mice revealed differences in their oxidation rates.
Table 1: Cumulative ¹³CO₂ Expiration from Mice Administered ¹³C-Labeled Ethyl Linoleate and its Hydroperoxide
This table shows the percentage of the administered dose of ¹³C-labeled ethyl linoleate (C18:2-EE) and its hydroperoxide (C18:2-EE-OOH) that was expired as ¹³CO₂ over a period of 180 minutes.
Time (minutes) | Cumulative ¹³CO₂ from *C18:2-EE (%) | Cumulative ¹³CO₂ from *C18:2-EE-OOH (%) |
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30 | 0.5 | 2.0 |
60 | 1.5 | 5.0 |
90 | 3.0 | 8.5 |
120 | 4.5 | 12.0 |
150 | 6.0 | 15.0 |
180 | 7.5 | 17.5 |
Data adapted from a study on the catabolic rates of linoleic acid hydroperoxides. ocl-journal.org
Another study in healthy women compared the metabolism of several ¹⁸C-unsaturated fatty acids, including ¹³C-linoleate. The results highlighted the preferential channeling of linoleate into certain lipid fractions.
Table 2: Oxidation and Incorporation of ¹³C-Linoleate in Healthy Women (9 hours post-dose)
This table presents the cumulative oxidation of ¹³C-linoleate and its incorporation into major plasma lipid fractions nine hours after oral administration.
Metabolic Fate | Value (% of dose) |
---|---|
Cumulative Oxidation to ¹³CO₂ | 12 ± 4 |
Incorporation into Plasma Phospholipids | Higher than other tested fatty acids |
Incorporation into Plasma Cholesteryl Esters | Higher than other tested fatty acids |
Data from a comparative study of the metabolism of ¹³C-unsaturated fatty acids. conicet.gov.ar
Furthermore, research in newborn infants has provided quantitative data on the conversion of linoleic acid to its longer-chain derivatives.
Table 3: Conversion of ¹³C-Linoleic Acid in Newborn Infants
This table shows the mean area under the curve (AUC) for ¹³C-labeled linoleic acid and its conversion product, dihomo-γ-linolenic acid, in the plasma of newborn infants.
Fatty Acid | Mean AUC (nmol·mL⁻¹ h) |
---|---|
¹³C-U-18:2n-6 (Linoleic Acid) | 254.5 ± 58.5 |
²H₅-20:3n-6 (Dihomo-γ-linolenic Acid) Appearance from ¹³C-18:2n-6 | 8.5 ± 3.9 |
Data from a study on n-6 fatty acid metabolism in newborn infants.
Applications of Ethyl Linoleate-13c18 in Metabolic Flux Analysis Mfa
Theoretical Framework of 13C Metabolic Flux Analysis (13C-MFA)
13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique used to quantify intracellular metabolic fluxes. The fundamental principle involves introducing a 13C-labeled substrate, such as Ethyl linoleate-13C18, into a biological system that is in a metabolic steady state, where all fluxes are constant over time. sci-hub.sersc.org As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. plos.org
The process hinges on several key assumptions:
Metabolic Steady State : The rates of all metabolic reactions within the network are assumed to be constant during the experiment. sci-hub.se
Isotopic Steady State : The system is allowed to reach a point where the isotopic labeling pattern of intracellular metabolites becomes constant. nih.gov This indicates that the rate of label incorporation has equilibrated throughout the network.
Known Metabolic Network and Atom Transitions : The analysis relies on a well-defined model of the biochemical reaction network, including the specific pathways and the precise atom mappings from reactants to products for each reaction. plos.org
Once the system reaches isotopic steady state, metabolites are extracted, and the distribution of 13C atoms within them is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This measured mass isotopomer distribution (MID) is then compared to a computationally simulated MID generated by the metabolic model. plos.org Through an iterative optimization process, the intracellular flux values in the model are adjusted until the simulated labeling patterns match the experimental data as closely as possible, thereby providing a quantitative map of metabolic activity. oup.com
Principles and Implementation of Isotopically Nonstationary 13C Metabolic Flux Analysis (INST-MFA)
While traditional 13C-MFA relies on the assumption of isotopic steady state, this condition can be slow to achieve, particularly in systems with large metabolite pools or slow turnover rates, such as mammalian cells. rsc.orgnih.gov Isotopically Nonstationary 13C Metabolic Flux Analysis (INST-MFA) was developed to overcome this limitation by analyzing data from the transient phase before isotopic steady state is reached. vanderbilt.eduresearchgate.net
The core principles of INST-MFA are:
Metabolic Steady State : Like its steady-state counterpart, INST-MFA assumes that the metabolic fluxes themselves are constant. nih.gov
Isotopic Transient Phase Analysis : Instead of a single endpoint measurement, samples are taken at multiple time points during the isotopic transient period. vanderbilt.edu This captures the dynamic incorporation of the 13C label over time.
Computational Modeling with Differential Equations : The changing isotopic patterns are modeled using a system of ordinary differential equations (ODEs) that describe the isotopomer dynamics. nih.gov By fitting the model to the time-course labeling data, both intracellular fluxes and, in some cases, metabolite pool sizes can be estimated. vanderbilt.edu
INST-MFA is particularly advantageous for studying systems that label slowly or have short-lived metabolic steady states. vanderbilt.edu For instance, when tracing the metabolism of this compound in mammalian cells, where fatty acid turnover can be slow, INST-MFA allows for shorter, more feasible experiments while still providing high-resolution flux data. rsc.orgbiorxiv.org This method has proven invaluable for analyzing autotrophic organisms and complex systems where achieving true isotopic steady state is impractical. vanderbilt.edu
Advancements in Two-Scale 13C Metabolic Flux Analysis (2S-13C MFA)
The complexity of genome-scale metabolic models, which can include thousands of reactions, presents a computational challenge for traditional 13C-MFA. Two-Scale 13C Metabolic Flux Analysis (2S-13C MFA) addresses this by integrating the precision of 13C labeling with the breadth of a genome-scale network. nih.gov
The methodology operates on two levels of resolution:
Core Model : A smaller, well-characterized central metabolic network where both stoichiometric and carbon-labeling information are fully modeled. When using a tracer like this compound, this core model would include key pathways like the TCA cycle and fatty acid beta-oxidation.
Genome-Scale Model : The rest of the metabolic network is modeled only by its stoichiometry, without detailed carbon atom transitions. This significantly reduces the computational load. nih.gov
2S-13C MFA effectively combines the constraints from the 13C tracer experiment in the core network with the stoichiometric constraints of the entire genome-scale model. This allows for the estimation of fluxes across the entire metabolic network, including peripheral pathways like the synthesis of various lipid species, which are often too complex to include in a traditional MFA model. nih.gov This approach has been successfully used to identify bottlenecks and competing pathways in the production of fatty acids, demonstrating its power in guiding metabolic engineering efforts. nih.gov
Computational Tools and Software Platforms for Flux Estimation
The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized software. researchgate.netnih.gov Several platforms have been developed to facilitate the modeling, simulation, and statistical analysis required for MFA.
Software Platform | Key Features | Primary Application(s) | Developer/Environment |
INCA | Supports both steady-state (MFA) and non-stationary (INST-MFA) analysis. Features a graphical user interface and can be automated via Python. researchgate.netresearchgate.net | Widely used for both microbial and mammalian systems; considered a gold standard for INST-MFA. 13cflux.net | MATLAB-based |
13CFLUX2 | A powerful suite for stationary 13C-MFA, known for its high-performance computing capabilities and comprehensive statistical analysis. researchgate.netnih.gov | Primarily used for stationary 13C-MFA in complex networks. | C++/Fortran-based |
WUFlux | An open-source platform with a user-friendly graphical interface designed to simplify 13C-MFA for new users. Provides templates for various microbial species. researchgate.net | Steady-state 13C-MFA, particularly for bacterial metabolism. | MATLAB-based |
FAMetA | A Python package designed for time-efficient INST-MFA, addressing the computational bottlenecks of analyzing transient data. researchgate.net | Focused on making INST-MFA more accessible and computationally faster. | Python-based |
These tools allow researchers to build metabolic models, simulate the flow of tracers like this compound, fit the model to experimental MS or NMR data, and perform statistical analyses to determine the confidence in the estimated flux values. plos.orgnih.gov
Experimental Design Considerations for Isotope Tracing Studies
The quality and resolution of flux estimates are critically dependent on a well-designed experiment. sci-hub.se Key considerations include the selection of the tracer and the sampling strategy.
The choice of an isotopic tracer is paramount for a successful MFA study. mdpi.com An ideal tracer should provide maximal information about the pathways of interest. For studying lipid metabolism, a uniformly labeled fatty acid like this compound is highly informative. As it is broken down via beta-oxidation, it generates fully labeled acetyl-CoA units (13C2-acetyl-CoA). These units then enter the TCA cycle and other biosynthetic pathways, allowing for the clear tracing of the fatty acid's contribution to central carbon metabolism and the synthesis of other molecules.
In in vitro systems, such as cell cultures, the delivery of the tracer must be carefully managed to avoid perturbing the cell's metabolic state. ckisotopes.com Fatty acid tracers like this compound are often delivered bound to a carrier protein like bovine serum albumin (BSA) to mimic physiological transport and ensure solubility and uptake. The concentration of the tracer must be optimized to achieve sufficient isotopic enrichment for detection without altering the natural pool sizes of metabolites. ckisotopes.com
For traditional 13C-MFA, confirming that the system has reached isotopic steady state is crucial. nih.govoup.com This is typically validated by collecting samples at two or more late time points (e.g., after 18 and 24 hours) and demonstrating that the isotopic labeling patterns are no longer changing. The time required to reach this state depends on the turnover rates of the metabolites in the pathway. nih.gov Pathways involving large pools, like lipid synthesis, may take longer to equilibrate.
For INST-MFA, the sampling schedule is even more critical. Multiple samples must be collected during the transient phase. vanderbilt.edu The optimal timing of these samples depends on the dynamics of the system being studied. Pilot experiments are often necessary to capture the period of most rapid label incorporation, as this contains the most information about the underlying fluxes. Automated or rapid manual sampling techniques are often required, especially for fast-growing microbes, to capture these early dynamics accurately. vanderbilt.edu
Quantitative Data Processing and Mass Isotopomer Distribution (MDV) Analysis
In metabolic flux analysis (MFA) utilizing this compound, the journey from sample analysis to meaningful flux data is critically dependent on rigorous quantitative data processing and the subsequent analysis of mass isotopomer distributions. This process allows researchers to trace the journey of the 18 stable carbon isotopes from the exogenous ethyl linoleate as it is incorporated into the cellular lipidome and other metabolic networks.
The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). This combination separates the complex mixture of cellular metabolites before they enter the mass spectrometer, which then measures the mass-to-charge ratio of the resulting ions. When a cell metabolizes this compound, the 13C atoms are retained within the linoleate's acyl chain, increasing its mass and that of any subsequent lipid it becomes a part of.
Data Processing Workflow
The raw data from the mass spectrometer consists of signal intensities for a range of mass-to-charge ratios for each metabolite. To derive meaningful biological information, this data must undergo several processing steps. rsc.org
Peak Identification and Integration : The first step involves identifying the chromatographic peaks corresponding to specific metabolites, such as various phospholipid and triglyceride species. Software tools are used to detect these peaks and integrate their areas to quantify the total ion abundance for each metabolite. ucdavis.edu
Correction for Natural Isotope Abundance : A crucial step is the correction for the natural abundance of stable isotopes (e.g., 13C, 2H, 17O, 18O, 15N). nih.gov All organic molecules contain a small fraction of naturally occurring heavy isotopes, which contribute to the mass spectrum and can interfere with the signals from the 13C tracer. nih.gov Correction algorithms use the known natural isotopic abundances of all elements in the molecule (including those in derivatization agents used for GC-MS) to subtract this background "noise," thereby isolating the true labeling pattern derived from the this compound tracer. nih.govnih.gov This correction is essential for accurate flux calculations.
The table below illustrates a simplified example of how raw mass spectral data for a hypothetical downstream lipid, Phosphatidylcholine (incorporating the 13C18-linoleate), is corrected to yield the true mass isotopomer distribution.
Mass Isotopomer | Description | Relative Abundance (Raw Data) | Correction Factor | Relative Abundance (Corrected Data) |
---|---|---|---|---|
M+0 | Unlabeled Molecule | 5.0% | - | 0.0% |
M+1 | Molecule + 1 Dalton | 3.0% | - | 0.0% |
... | ... | ... | ... | ... |
M+18 | Molecule with 13C18-linoleate | 85.0% | - | 92.4% |
M+19 | M+18 + 1 Natural Isotope | 7.0% | - | 7.6% |
This table is for illustrative purposes. The correction process involves complex algorithms that account for the elemental composition of the entire analyte.
Mass Isotopomer Distribution Vector (MDV) Analysis
After correction, the data is represented as a Mass Isotopomer Distribution Vector (MDV) or Mass Isotopomer Distribution (MID). embopress.org The MDV is a vector that describes the fractional abundance of each isotopologue of a metabolite. nih.govscispace.com For a metabolite incorporating the intact linoleate-13C18 chain, the isotopologues would range from M+0 (unlabeled) to M+18 (fully labeled from the tracer).
The MDV provides a quantitative snapshot of the metabolic fate of the tracer. For instance:
A high abundance of the M+18 isotopologue in a specific triglyceride species indicates direct esterification of the exogenous linoleate.
The appearance of labeled acetyl-CoA (M+2), derived from the β-oxidation of 13C18-linoleate, can be traced into newly synthesized fatty acids (de novo lipogenesis) or other metabolic pathways like the TCA cycle. nih.gov This would result in complex labeling patterns in newly synthesized palmitate (up to M+16) or stearate (up to M+18).
The pattern of 13C incorporation into various lipid classes reveals the relative activities of different lipid synthesis and remodeling pathways.
Detailed Research Findings
In a hypothetical study where liver cells are incubated with this compound, MDV analysis could reveal the partitioning of the fatty acid into different lipid pools. The findings can be summarized in a data table that presents the MDV for key lipid species after a specific incubation period.
Metabolite | Mass Isotopomer | Fractional Abundance (%) | Interpretation |
---|---|---|---|
Linoleoyl-CoA (Precursor Pool) | M+0 | 15% | Endogenous, unlabeled pool |
M+18 | 85% | Labeled pool from tracer uptake | |
Other | 0% | - | |
Phosphatidylcholine (PC) | M+0 | 35% | Existing or de novo synthesized from unlabeled sources |
M+18 | 60% | Direct incorporation of 13C18-linoleate into PC | |
Other | 5% | Remodeling or de novo synthesis from labeled fragments | |
Triglycerides (TG) | M+0 | 20% | Existing or de novo synthesized from unlabeled sources |
M+18 | 75% | High flux of 13C18-linoleate into storage lipids | |
Other | 5% | Incorporation of labeled fragments or multiple labeled acyl chains | |
Palmitate (from DNL) | M+0 | 92% | Primarily from unlabeled precursors (e.g., glucose) |
M+2, M+4, ... M+16 | 8% | Recycling of 13C-acetyl-CoA from β-oxidation of the tracer | |
Other | 0% | - |
The data in this table is hypothetical and for illustrative purposes only, demonstrating how MDV analysis quantifies the contribution of the tracer to various metabolic pools.
This quantitative data serves as the input for computational MFA models. By fitting these experimentally determined MDVs to a stoichiometric model of the metabolic network, the rates (fluxes) of the individual reactions involved in lipid metabolism can be calculated, providing a dynamic and quantitative understanding of cellular physiology. nih.gov
Research Paradigms Utilizing Ethyl Linoleate-13c18 As a Stable Isotope Tracer
Elucidating Fatty Acid and Complex Lipid Metabolic Pathways
The use of stable isotope tracers like Ethyl linoleate-13C18 has revolutionized the study of lipid metabolism, providing a dynamic view of the synthesis, transport, and storage of fatty acids and complex lipids. ckisotopes.comeurisotop.com
Characterization of Chain Elongation and Desaturation Processes of Labeled Fatty Acids
Once ingested and absorbed, the ¹³C-labeled linoleic acid from this compound can undergo further metabolic modifications, including chain elongation and desaturation, to produce longer-chain polyunsaturated fatty acids (LC-PUFAs). nih.govcapes.gov.br These processes are crucial for synthesizing biologically active molecules like arachidonic acid. Tracer studies have demonstrated the conversion of labeled linoleic acid into its metabolites. For instance, in newborn infants, orally administered ¹³C-labeled linoleic acid was found to be converted to dihomo-gamma-linolenic acid. nih.govcapes.gov.br The enrichment of this metabolite increased over several days, indicating active synthesis. nih.govcapes.gov.br However, the contribution of this endogenous synthesis to the total plasma LC-PUFA pool was found to be relatively small in this population. nih.govcapes.gov.br Studies in lactating women have also shown that a portion of ingested labeled linoleic acid is converted to dihomo-gamma-linolenic acid and arachidonic acid and subsequently appears in breast milk. nih.gov
Table 1: Conversion of ¹³C-Linoleic Acid in Newborn Infants This table is interactive. Users can sort columns and filter data.
Metabolite | Time Point | ¹³C Enrichment (delta over baseline ‰) |
---|---|---|
Dihomo-gamma-linolenic acid | 24 h | 2.1 ± 0.5 |
Dihomo-gamma-linolenic acid | 48 h | 3.7 ± 10.9 |
Dihomo-gamma-linolenic acid | 72 h | 4.4 ± 1.0 |
Arachidonic acid | 24-72 h | Insignificant increase |
Data sourced from a study on linoleic acid metabolism in newborn infants. nih.govcapes.gov.br
Dynamics of Cellular Uptake and Intracellular Trafficking of Exogenous Labeled Fatty Acids
The use of ¹³C-labeled fatty acids allows for the detailed investigation of their uptake by cells and subsequent movement within the cell. oup.com Studies using placental explants have shown that stable isotope-labeled fatty acids are taken up and metabolized, and these processes can be influenced by the type of fatty acid. oup.com Fatty acid transport proteins and binding proteins facilitate the movement of fatty acids across cell membranes and direct them to specific subcellular locations for either storage or metabolism. oup.com By tracing the ¹³C label from this compound, researchers can quantify the rate of uptake into different cell types and track its journey to various organelles, such as the endoplasmic reticulum for lipid synthesis or mitochondria for beta-oxidation.
Tracing Incorporation Dynamics into Specific Lipid Classes: Triglycerides, Phospholipids, and Cholesteryl Esters
Following cellular uptake, the ¹³C-labeled linoleic acid is activated to its CoA ester and then incorporated into various complex lipid classes. nih.gov Tracer studies have shown that labeled fatty acids are readily incorporated into triglycerides (TAGs), phospholipids (PLs), and cholesteryl esters (CEs). oup.comnih.gov In studies with placental explants, labeled fatty acids were detected in phosphatidylcholines, triacylglycerols, and phosphatidylethanolamines. oup.com TAGs often show the highest isotopic enrichment, indicating their role as a dynamic storage pool for newly acquired fatty acids. oup.com In human studies, ¹³C-labeled linoleic acid appeared in the plasma TAG pool after a meal, with some tracer still present 24 hours later, suggesting incorporation into VLDL-TAG through hepatic recycling. cambridge.org The distribution of the labeled fatty acid among these lipid classes provides insights into the metabolic partitioning of dietary fatty acids.
Table 2: Incorporation of ¹³C-labeled Fatty Acids into Placental Lipids This table is interactive. Users can sort columns and filter data.
Lipid Class | Labeled Fatty Acid Detected | Key Finding |
---|---|---|
Phosphatidylcholines | ¹³C-Palmitic Acid, ¹³C-Oleic Acid, ¹³C-DHA | Detected in explants |
Triacylglycerols | ¹³C-Palmitic Acid, ¹³C-Oleic Acid, ¹³C-DHA | Highest isotopic enrichment |
Phosphatidylethanolamines | ¹³C-Palmitic Acid, ¹³C-Oleic Acid, ¹³C-DHA | Detected in explants |
Lysophosphatidylcholines | ¹³C-Palmitic Acid, ¹³C-Oleic Acid, ¹³C-DHA | Detected in explants and media |
Data based on studies of placental lipid metabolism. oup.com
Analysis of Turnover and Remodeling Kinetics of Membrane Lipid Components
Membrane lipids are in a constant state of turnover and remodeling, which is essential for maintaining membrane integrity and function. nih.govmdpi.comnih.gov Stable isotope labeling with compounds like this compound is a powerful technique to study these dynamics. By introducing the ¹³C-labeled linoleic acid and monitoring its incorporation into and disappearance from membrane phospholipids over time, researchers can calculate the turnover rates of specific lipid species. nih.gov This approach has been used in organisms like Chlamydomonas reinhardtii to show that under certain stress conditions, fatty acids from membrane lipids can be remodeled and transferred to TAGs. nih.gov Such studies provide a detailed picture of how cells adapt their membrane composition in response to changing environmental or metabolic conditions.
Characterizing Inter-Organ and Inter-Cellular Lipid Fluxes
This compound is instrumental in characterizing the movement of lipids between different organs and cell types. cambridge.orge-enm.org When administered orally, the labeled linoleic acid is absorbed by the intestine, incorporated into chylomicrons, and released into the circulation. From there, it can be taken up by various tissues, such as the liver, adipose tissue, and muscle. cambridge.org By combining stable isotope tracers with arteriovenous difference measurements, researchers can quantify the flux of labeled fatty acids across specific tissues. cambridge.org For example, studies have shown that adipose tissue is a net importer of dietary fat for several hours following a meal. cambridge.org Furthermore, some of the fatty acids cleared from plasma "spillover" back into the circulation as non-esterified fatty acids (NEFA), contributing significantly to postprandial plasma NEFA concentrations. cambridge.org These types of in vivo studies in humans provide quantitative data on how different organs handle dietary fatty acids, which is crucial for understanding systemic lipid metabolism in health and disease. cambridge.orge-enm.org
Investigation of Non-Oxidative Ethanol Metabolism and Fatty Acid Ethyl Ester Biosynthesis Pathways
Ethanol is primarily metabolized in the liver through oxidative pathways involving enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). mhmedical.com However, a secondary, non-oxidative metabolic pathway exists that results in the formation of fatty acid ethyl esters (FAEEs). mhmedical.comresearchgate.net This pathway is significant because it occurs in various human organs, including those with minimal oxidative metabolism but which are often damaged by alcohol abuse, such as the pancreas and heart. researchgate.netnih.gov
FAEEs are formed through the esterification of fatty acids with ethanol, a reaction catalyzed by FAEE synthase enzymes. researchgate.net Ethyl linoleate is the specific FAEE resulting from the condensation of linoleic acid and ethanol. Its isotopically labeled form, this compound, serves as a powerful tracer for studying the dynamics of this pathway. By introducing a molecule with a known, heavy isotope signature, researchers can track its journey through biological systems.
The use of this compound allows for the precise tracing of the ¹³C atoms, enabling scientists to monitor the distribution, accumulation, and subsequent metabolism of this specific FAEE in various tissues. This is crucial for understanding how non-oxidative ethanol metabolites contribute to cellular processes and pathologies. For example, studies have shown that FAEEs can persist in tissues long after ethanol has been eliminated, and tracing their fate can provide insights into the mechanisms of alcohol-induced organ damage. researchgate.netiu.edu The ability to distinguish the tracer molecule from endogenous (unlabeled) ethyl linoleate allows for quantitative analysis of FAEE synthesis and turnover rates, providing a clearer picture of the impact of ethanol on lipid metabolism in different organs. iu.edu
Quantifying Carbon Flux Partitioning within Central Metabolic Networks
Metabolic flux analysis is a technique used to determine the rate of turnover of metabolites through various biochemical pathways. nih.gov The use of stable isotope tracers like this compound is central to this methodology. nih.gov By introducing a ¹³C-labeled substrate into a biological system, scientists can track the path of the labeled carbon atoms as they are incorporated into different downstream metabolites. researchgate.net This allows for the quantification of flux through specific branches of a metabolic network, a concept known as carbon flux partitioning. mdpi.com
A key application of this principle is in understanding how cells allocate resources between competing metabolic pathways. For instance, stable isotope tracers have been used to investigate the partitioning of essential fatty acids between the synthesis of longer-chain polyunsaturated fatty acids (LCPUFAs) and the production of oxidized lipid mediators (oxylipins) in human T-lymphocytes. In such studies, while not using this compound directly, the principle remains identical: labeled fatty acids are supplied to cells, and the distribution of the isotope label in various products is measured over time.
This approach reveals critical metabolic branch points and how they are regulated. For example, research has shown that in T-cells, the ratio of available essential fatty acids can significantly alter whether they are elongated and desaturated into LCPUFAs or oxidized. This partitioning is a crucial control point in cellular metabolism. Using a tracer like this compound would enable researchers to precisely quantify how much of the linoleate carbon skeleton is directed towards storage, structural lipids, or signaling molecules under various physiological conditions. This quantitative data is invaluable for building accurate models of cellular metabolism and understanding how metabolic networks respond to genetic or environmental changes. nih.gov
Table 1: Example of Isotope Tracer Application in T-Cell Fatty Acid Metabolism This table illustrates findings from a study using ¹³C-labeled α-linolenic acid and deuterated linoleic acid to track fatty acid partitioning, demonstrating the type of data obtainable with stable isotope tracers.
Metabolic Product | Effect of Mitogen Stimulation | Effect of Altered Fatty Acid Ratio (8:1 vs. 5:1 LA:ALA) | Significance |
---|---|---|---|
[¹³C]20:3n-3 | Increased synthesis at 48h | Reduced conversion from ¹³C-ALA | Demonstrates competition and regulation at the desaturase enzyme level. |
[d₅]20:2n-6 | Increased synthesis at 48h | Enhanced synthesis from d₅-LA | Shows a shift in pathway flux based on substrate availability. |
[¹³C]HOTrEs | - | Suppressed synthesis | Indicates partitioning away from oxidation when the competing fatty acid is more abundant. |
[d₅]HODEs | - | No significant change | Suggests different regulatory controls for the oxidation of linoleic acid versus α-linolenic acid. |
Contributions to Trophic Ecology through Compound-Specific Isotope Analysis
Compound-Specific Isotope Analysis (CSIA) is a powerful tool in ecology for tracing the flow of nutrients and energy through food webs. nih.govniwa.co.nz The analysis of the stable carbon isotope (δ¹³C) ratios of individual molecules, such as fatty acids, provides much higher resolution than traditional bulk tissue analysis. royalsocietypublishing.orgmdpi.com
The core principle of CSIA in trophic ecology relies on the fact that consumers incorporate the molecules from their diet into their own tissues. mdpi.com Essential fatty acids (EFAs), such as linoleic acid, cannot be synthesized by most animals and must be obtained from their diet. Consequently, the δ¹³C signature of an EFA in a consumer's tissue directly reflects the δ¹³C signature of the primary producers (e.g., plants, algae) at the base of its food web. royalsocietypublishing.org This allows scientists to identify dietary sources with great specificity.
This compound, or more commonly, ¹³C-labeled linoleic acid, is used in controlled experimental settings to validate these techniques and to precisely measure metabolic processes. uwo.cacdnsciencepub.com By feeding an organism a diet containing a fatty acid with a known ¹³C label, researchers can track its incorporation, bioconversion, and turnover rates with high accuracy. cdnsciencepub.comvliz.be These experimental labeling studies help establish the trophic fractionation patterns—the predictable changes in isotope ratios that occur at each step up the food chain—for different fatty acids. royalsocietypublishing.org
This research has demonstrated that while essential fatty acids tend to have their isotopic signatures conserved, non-essential fatty acids can be synthesized by the animal, and their δ¹³C values will reflect a mix of dietary carbon and the organism's own metabolic processing. royalsocietypublishing.org Distinguishing between these two types of fatty acids using CSIA allows for simultaneous insights into an animal's diet and its physiological state. mdpi.com
Table 2: Principles of Fatty Acid CSIA in Trophic Ecology
Fatty Acid Type | Origin in Consumer | Interpretation of δ¹³C Value | Ecological Insight |
---|---|---|---|
Essential (e.g., Linoleic Acid) | Exclusively from diet | Reflects the δ¹³C of primary producers at the base of the food web. royalsocietypublishing.org | Tracing primary energy sources, food web reconstruction, identifying dietary shifts. niwa.co.nz |
Non-Essential (e.g., Palmitic Acid) | Diet and de novo synthesis | A mixture of dietary carbon signature and metabolic fractionation effects. royalsocietypublishing.org | Information on the consumer's metabolism, physiological condition, and habitat. royalsocietypublishing.org |
Long-Chain PUFA (e.g., EPA, DHA) | Diet or bioconversion from precursors | Can indicate either direct consumption of sources rich in these fatty acids (like certain algae) or metabolic capability of the consumer. royalsocietypublishing.orgvliz.be | Differentiating between trophic pathways (e.g., grazing vs. detrital), assessing nutritional quality of the diet. royalsocietypublishing.org |
Preclinical and Mechanistic Research Platforms for Ethyl Linoleate-13c18 Studies
In Vitro Experimental Models for Metabolic Investigation
In vitro models are crucial for dissecting the cellular and molecular mechanisms of ethyl linoleate metabolism in a controlled environment, free from the systemic complexities of a whole organism.
Microbial Systems for Metabolic Engineering and Flux Analysis
Microbial systems, particularly yeast and bacteria, are valuable platforms for studying fatty acid metabolism and for metabolic engineering applications aimed at producing valuable fatty acid-derived compounds. The use of stable isotope tracers like ¹³C-labeled substrates is central to metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a cell. nih.gov
While direct studies using Ethyl linoleate-13C18 in bacteria are not extensively documented in publicly available research, the principles of ¹³C-MFA with other labeled carbon sources are well-established for mapping microbial metabolism. nih.gov For instance, research on ruminal bacteria has utilized deuterium oxide to trace the metabolism of conjugated linoleic acid (CLA) isomers, demonstrating the conversion of cis-9, trans-11-CLA to trans-11-18:1 by Butyrivibrio fibrisolvens. microbiologyresearch.org
In a similar vein, studies on the yeast Saccharomyces cerevisiae have employed ¹³C-MFA to systematically engineer the organism for enhanced fatty acid production. osti.govfrontiersin.orgnih.gov By using ¹³C-labeled glucose, researchers can trace the flow of carbon through various metabolic pathways to identify bottlenecks in the production of acetyl-CoA, the primary precursor for fatty acid synthesis. osti.govfrontiersin.orgnih.gov This approach allows for targeted genetic modifications, such as the introduction of ATP citrate lyase and the downregulation of competing pathways like malate synthesis, to significantly increase the yield of free fatty acids. frontiersin.org
These studies establish a strong precedent for the use of this compound in microbial systems. Introducing this labeled compound would allow for precise tracking of its hydrolysis to linoleic acid and its subsequent incorporation into cellular lipids or its conversion to other bioactive molecules. This would be invaluable for engineering microbes to produce specific linoleic acid-derived products.
Table 1: Examples of Labeled Substrate Use in Microbial Metabolic Studies
Organism | Labeled Substrate | Key Findings |
Butyrivibrio fibrisolvens | Deuterium Oxide | Traced the metabolic conversion of conjugated linoleic acid isomers. microbiologyresearch.org |
Saccharomyces cerevisiae | ¹³C-Glucose | Identified metabolic bottlenecks and guided genetic engineering for increased fatty acid production. osti.govfrontiersin.orgnih.gov |
Mammalian Cell Culture Models for Cellular Lipid Dynamics Studies
Mammalian cell cultures are indispensable for investigating the cellular uptake, trafficking, and metabolism of fatty acids in a cell-type-specific manner. The use of isotopically labeled fatty acids allows for the detailed tracing of their metabolic fate.
A study on human hepatoma cells (HepG2) utilized [¹³C] labeled linoleic acid ([¹³C]LA) and alpha-linolenic acid ([¹³C]ALA) to determine the optimal ratio for conversion to their long-chain polyunsaturated fatty acid (LC-PUFA) derivatives. The researchers found that the maximum conversion of [¹³C]ALA to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) occurred when the cells were incubated with a 1:1 ratio of [¹³C]LA to [¹³C]ALA. Specifically, at this ratio, approximately 17% of the recovered [¹³C]ALA was converted to EPA and 0.7% to DHA. This demonstrates the competitive nature of n-6 and n-3 fatty acid metabolic pathways.
Another study on rat aortic smooth muscle cells used [¹⁴C]linoleic acid to demonstrate its conversion to monohydroxylated derivatives, primarily 13-hydroxyoctadecadienoic acid (13-HODE). gsartor.org This research showed that the newly synthesized 13-HODE was predominantly esterified into membrane phospholipids. gsartor.org
The use of this compound in such cell culture models would enable researchers to study not only the conversion of linoleic acid but also the initial hydrolysis of the ethyl ester, providing a more complete picture of the metabolism of this dietary lipid form. Dynamic lipidomics studies, which use isotopically labeled precursors to measure the synthesis, transformation, and degradation of individual lipid species, would be greatly enhanced by the use of this compound. researchgate.net
Table 2: Conversion of ¹³C-labeled Alpha-Linolenic Acid in Human Hepatoma Cells
[¹³C]LA : [¹³C]ALA Ratio | % Conversion of [¹³C]ALA to EPA | % Conversion of [¹³C]ALA to DHA |
1:1 | 17% | 0.7% |
Data sourced from a study on human hepatoma cells (HepG2). |
Tissue Explant Systems for Organ-Specific Metabolic Assessment
Tissue explants, which are small pieces of tissue maintained in culture, provide a model system that bridges the gap between single-cell cultures and whole-organism studies. They preserve the tissue architecture and the interactions between different cell types, allowing for the investigation of organ-specific metabolism.
A study on human placental explants utilized ¹³C-labeled palmitic acid, oleic acid, and DHA to investigate their uptake and incorporation into various lipid classes. oup.comoup.com This research demonstrated that the placenta actively metabolizes fatty acids and that the metabolic fate depends on the type of fatty acid. For instance, ¹³C-palmitic acid was primarily directed into the synthesis of phosphatidylcholines, while ¹³C-oleic acid was incorporated into both phosphatidylcholines and triacylglycerols. oup.com
In another example, adipose tissue explants from growing pigs were used to study the effects of conjugated linoleic acid (CLA) on lipogenesis. In this system, lipogenesis was measured by the incorporation of ¹⁴C-labeled glucose into lipids. This model allowed researchers to observe the direct effects of specific fatty acids on the metabolic activity of adipose tissue.
The application of this compound in tissue explant systems, such as from the liver, adipose tissue, or intestine, would allow for a detailed analysis of its organ-specific metabolism. Researchers could trace the conversion of linoleic acid to other fatty acids and the synthesis of various lipid species within the complex cellular environment of a specific tissue.
In Vivo Animal Models for Systemic Metabolic Elucidation
In vivo animal models are essential for understanding the systemic metabolism of this compound, including its digestion, absorption, transport, and tissue-specific distribution and function in a whole-body context.
Rodent Models in Fatty Acid and Lipid Disposition Research
Rodent models, particularly rats and mice, are widely used in lipid metabolism research due to their well-characterized physiology and the availability of genetic models. The use of isotopically labeled fatty acids in these models allows for the tracing of their metabolic pathways throughout the body.
A study in rats investigated the absorption and tissue incorporation of d4-13-hydroxyoctadecadienoic acid (d4-13-HODE), a bioactive metabolite of linoleic acid. escholarship.org Following oral gavage, d4-13-HODE was detected in the plasma within 20 minutes, demonstrating its rapid absorption. escholarship.org The tracer was then incorporated into esterified lipid fractions in the plasma and preferentially accumulated in the liver, adipose tissue, and heart. escholarship.org
Another study used a dual-labeled isotope, deuterated and carbon-13 labeled gamma-linolenate ethyl ester, as an internal standard to study the in vivo metabolism of fatty acids in rats. nih.gov This highlights the utility of stable isotope tracers in quantifying fatty acid metabolites in various tissues.
The use of this compound in rodent models would provide comprehensive data on the bioavailability of the ethyl ester form of linoleic acid and the subsequent fate of the ¹³C-labeled linoleic acid. This would include its incorporation into different lipid pools in various tissues, its conversion to longer-chain fatty acids, and its excretion.
Table 3: Plasma Bioavailability and Tissue Incorporation of d4-13-HODE in Rats
Parameter | Finding |
Time to plasma detection after gavage | 20 minutes |
Plasma incorporation half-life (esterified) | 71 minutes |
Plasma elimination half-life after IV injection (unesterified) | 1 minute |
Preferential tissue incorporation | Liver, Adipose, Heart |
Data from a study using d4-13-HODE in rats. escholarship.org |
Application in Non-Rodent and Aquatic Organism Models for Dietary Fatty Acid Conversion
Non-rodent and aquatic models are important for comparative physiology and for understanding fatty acid metabolism in species with different dietary requirements and metabolic capabilities.
Studies in aquatic organisms are particularly relevant as they often have unique fatty acid compositions and metabolic pathways. A study on coho salmon alevins investigated the impact of varying dietary levels of linoleic acid on growth and the activity of lipid metabolism enzymes. mdpi.com The optimal dietary linoleic acid requirement for growth was determined to be around 1.23-1.25%. mdpi.com
Another study compared the metabolism of [1-¹⁴C]-labeled linoleic acid (LA) and alpha-linolenic acid (LNA) in primary hepatocytes from two freshwater fish species: grass carp and Nile tilapia. researchgate.net The results showed that grass carp hepatocytes preferentially took up and esterified LNA, while Nile tilapia hepatocytes had a preference for LA. researchgate.net These findings correlate with the specific essential fatty acid requirements of these species.
The use of this compound in such models would be highly informative. It would allow for a direct comparison of the metabolic handling of this fatty acid ester across different species, providing insights into the evolution of fatty acid metabolism and the basis for varying dietary requirements.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data with 13C-MFA for Holistic Metabolic Insights
Metabolic Flux Analysis (MFA) using 13C-labeled substrates provides a dynamic view of metabolic pathways. By tracing the incorporation of the 13C label from ethyl linoleate-13C18 into various downstream metabolites, researchers can quantify the rates of metabolic reactions. The future of this research lies in integrating this flux data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. This multi-omics approach allows for a more comprehensive understanding of how genetic and regulatory networks control metabolic fluxes. For instance, changes in the expression of genes involved in fatty acid oxidation (transcriptomics) can be directly correlated with the measured flux of 13C from this compound through the beta-oxidation pathway. This integrated approach is essential for building predictive models of metabolism and identifying the underlying causes of metabolic dysregulation in diseases like diabetes and non-alcoholic fatty liver disease.
Advancements in Spatially Resolved Isotope Tracing Techniques for Lipidomics
A significant frontier in lipidomics is understanding not just what lipids are present, but where they are located within tissues and cells. Emerging techniques in mass spectrometry imaging (MSI), such as matrix-assisted laser desorption/ionization (MALDI) and secondary ion mass spectrometry (SIMS), are being adapted for isotope tracing. By administering this compound and analyzing tissue sections with MSI, researchers can visualize the spatial distribution of the labeled fatty acid and its metabolic products. This could reveal, for example, how different regions of the brain or specific cell types within a tumor metabolize linoleic acid. These spatially resolved techniques provide critical insights into the localized metabolic processes that are often lost in traditional bulk tissue analysis.
Development of High-Throughput Methodologies for Labeled Lipid Analysis
The complexity of the lipidome and the need to analyze large numbers of samples in metabolic studies necessitate the development of high-throughput analytical methods. Advances in liquid chromatography-mass spectrometry (LC-MS) and automated sample preparation are making it possible to rapidly and reliably quantify the incorporation of 13C from tracers like this compound into hundreds of different lipid species. These high-throughput lipidomics platforms are crucial for large-scale population studies and for screening potential drug candidates that target lipid metabolism. The goal is to create a streamlined workflow from sample collection to data analysis, enabling a deeper and faster understanding of lipid dynamics.
Sophisticated Computational Modeling for Enhanced Metabolic Pathway Reconstruction
The vast amount of data generated from 13C-tracing experiments requires sophisticated computational tools for interpretation. Researchers are developing advanced modeling software that can take the isotopic labeling patterns from this compound and reconstruct detailed metabolic pathway maps. These models can help to identify the most active metabolic routes, quantify the contribution of different pathways to lipid synthesis, and predict how metabolism will respond to genetic or environmental perturbations. The use of machine learning and artificial intelligence is also being explored to analyze these complex datasets and uncover novel metabolic connections that might not be apparent from manual analysis.
Potential for Elucidating Novel Metabolic Bottlenecks and Undiscovered Pathways
One of the most exciting applications of tracers like this compound is the potential to discover new aspects of metabolism. By tracking the flow of the 13C label, researchers can identify unexpected accumulations of labeled intermediates, which may indicate a metabolic bottleneck. These bottlenecks can be points of regulation or potential targets for therapeutic intervention. Furthermore, the appearance of the 13C label in unexpected molecules could signify the existence of previously unknown metabolic pathways. The high sensitivity and specificity of mass spectrometry make it possible to detect these novel metabolites and begin to unravel their structure and function, expanding our fundamental knowledge of cellular metabolism. For example, a study using 13C-labeled palmitate in fasting mice helped to confirm that the liver is the primary site for storing excess fatty acids, incorporating the labeled palmitate into triglycerides and phosphatidylcholine. thieme-connect.comresearchgate.net
Q & A
Q. How is Ethyl linoleate-13C18 synthesized and purified for use as an isotopic internal standard in lipidomics research?
this compound is synthesized via esterification of linoleic acid-13C18 with ethanol under catalytic conditions, followed by purification using column chromatography or preparative HPLC to achieve ≥95% purity. Isotopic enrichment (98%+ 13C) is verified via mass spectrometry and NMR, with residual solvents removed under vacuum. Stability is ensured by storing the compound in inert atmospheres (e.g., argon) at −20°C to prevent oxidation .
Q. What methodologies are recommended for accurately quantifying linoleic acid levels in biological samples using this compound as an internal standard?
Researchers spike known quantities of this compound into samples during lipid extraction to correct for matrix effects. After derivatization (e.g., methyl esterification), quantification is performed via GC- or LC-MS, monitoring m/z transitions specific to the 13C-labeled compound. Calibration curves are constructed using serial dilutions of unlabeled linoleate, with isotopic peak ratios (labeled vs. unlabeled) ensuring precision (±5% error) .
Q. What are the best practices for ensuring the stability and preventing degradation of this compound during long-term storage?
Store the compound in amber vials under argon at −20°C to minimize exposure to light, oxygen, and humidity. Regularly assess purity via HPLC or GC-MS, and discard batches showing >2% degradation (e.g., oxidation products detected at m/z 295–305). Use desiccants in storage containers to absorb residual moisture .
Advanced Research Questions
Q. How can researchers account for potential isotopic effects of 13C18 labeling when interpreting metabolic flux analysis data involving this compound?
Isotopic effects may alter enzymatic kinetics by ~0.1–0.5% due to heavier 13C nuclei. To mitigate this, parallel experiments with unlabeled linoleate should be conducted. Use kinetic isotope effect (KIE) correction factors in metabolic models, and validate via time-resolved tracer studies comparing 13C18 and 12C isotopologues .
Q. What statistical approaches are critical for resolving contradictions in experimental data when using this compound across different analytical platforms (e.g., GC-MS vs. LC-MS)?
Apply multivariate regression to harmonize data from disparate platforms. Normalize signal intensities using platform-specific calibration standards and assess inter-platform variability via Bland-Altman plots. For conflicting results, conduct cross-validation using a third method (e.g., NMR) and perform error source analysis (e.g., ionization efficiency differences in LC-MS vs. thermal degradation in GC-MS) .
Q. How can researchers optimize collision energy parameters in tandem mass spectrometry to differentiate this compound from its unlabeled counterpart and other isobaric interferences?
Perform collision-induced dissociation (CID) optimization using reference standards. For Q-TOF systems, a collision energy of 20–25 eV maximizes the intensity of 13C-specific fragments (e.g., m/z 279 → 183 for 13C18). Use high-resolution MS to resolve isobaric overlaps (e.g., Δm/z = 0.02 for 13C18 vs. 12C) and confirm identities via spectral libraries (e.g., NIST Chemistry WebBook) .
Methodological Considerations
- Data Reproducibility : Document reagent lot numbers, storage conditions, and instrument parameters to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Reporting : Avoid plagiarism by using citation managers (e.g., EndNote) and adhering to IUPAC nomenclature for chemical formulas .
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